Aeruginopeptin 917S-C Aeruginopeptin 917S-C Aeruginopeptin 917S-C is a cyclodepsipeptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1931341
InChI: InChI=1S/C51H74N8O14/c1-9-28(6)42-51(72)73-29(7)43(57-44(65)34(18-20-40(52)63)53-47(68)39(62)25-31-12-16-33(61)17-13-31)48(69)55-36(22-26(2)3)45(66)54-35-19-21-41(64)59(49(35)70)38(23-27(4)5)50(71)58(8)37(46(67)56-42)24-30-10-14-32(60)15-11-30/h10-17,26-29,34-39,41-43,60-62,64H,9,18-25H2,1-8H3,(H2,52,63)(H,53,68)(H,54,66)(H,55,69)(H,56,67)(H,57,65)/t28-,29+,34-,35-,36-,37-,38-,39+,41+,42-,43-/m0/s1
SMILES:
Molecular Formula: C51H74N8O14
Molecular Weight: 1023.2 g/mol

Aeruginopeptin 917S-C

CAS No.:

Cat. No.: VC1931341

Molecular Formula: C51H74N8O14

Molecular Weight: 1023.2 g/mol

* For research use only. Not for human or veterinary use.

Aeruginopeptin 917S-C -

Specification

Molecular Formula C51H74N8O14
Molecular Weight 1023.2 g/mol
IUPAC Name (2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide
Standard InChI InChI=1S/C51H74N8O14/c1-9-28(6)42-51(72)73-29(7)43(57-44(65)34(18-20-40(52)63)53-47(68)39(62)25-31-12-16-33(61)17-13-31)48(69)55-36(22-26(2)3)45(66)54-35-19-21-41(64)59(49(35)70)38(23-27(4)5)50(71)58(8)37(46(67)56-42)24-30-10-14-32(60)15-11-30/h10-17,26-29,34-39,41-43,60-62,64H,9,18-25H2,1-8H3,(H2,52,63)(H,53,68)(H,54,66)(H,55,69)(H,56,67)(H,57,65)/t28-,29+,34-,35-,36-,37-,38-,39+,41+,42-,43-/m0/s1
Standard InChI Key ZRKGXBXTXWRIOY-UZWCTBGLSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)O)O)C
Canonical SMILES CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)O)C

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

Aeruginopeptin 917S-C is registered in PubChem with the identifier (CID) 23724565 and has been assigned the Chemical Entities of Biological Interest (ChEBI) identifier 80078 . The compound has a molecular weight of 1023.2 g/mol as computed by PubChem 2.1 . This cyclodepsipeptide was first entered into the PubChem database on February 8, 2008, with modifications continuing through February 22, 2025 .

The systematic IUPAC name of Aeruginopeptin 917S-C is (2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide . This extensive name reflects the compound's complex structure, incorporating numerous stereogenic centers and functional groups that contribute to its biological activity profile.

Structural Characteristics

Aeruginopeptin 917S-C possesses a 19-membered cyclic depsipeptide structure, characterized by both amide and ester bonds forming its macrocyclic framework . The compound contains the distinctive Ahp moiety, which is a key structural feature found in several bioactive cyanobacterial peptides . This structural element is often associated with protease inhibitory activities, particularly against serine proteases.

The compound's structure has been primarily elucidated through mass spectrometry/mass spectrometry (MS/MS) techniques, which revealed its complex peptidic nature and distinctive structural features . The presence of multiple hydroxyl groups, particularly in the 4-hydroxyphenyl moieties, suggests potential for hydrogen bonding interactions with biological targets, which may contribute to its reported biological activities.

Isolation and Discovery

Original Source and Identification

Aeruginopeptin 917S-C was first isolated from cyanobacterial bloom materials collected from Lake Suwa, Japan, on July 23, 1991 . This discovery was part of a broader investigation examining the relationship between Microcystis composition and the production of microcystins and non-toxic peptides in bloom cells collected over several summer seasons from 1991 to 1994 .

The compound was isolated alongside two structurally related compounds, designated as Aeruginopeptin 917S-A and Aeruginopeptin 917S-B . All three compounds were characterized as 19-membered cyclic depsipeptides containing the Ahp moiety, though they differ in specific structural elements that contribute to their unique properties and potential biological activities .

Taxonomic Association

Analysis of the bloom materials from which Aeruginopeptin 917S-C was isolated revealed a significant relationship with Microcystis aeruginosa strains . Specifically, the studies suggested that M. aeruginosa of large cell size produces both microcystins and aeruginopeptins, including Aeruginopeptin 917S-C . This taxonomic association provides important context for understanding the ecological and biological significance of this compound in aquatic ecosystems dominated by cyanobacterial blooms.

Structural Relationships and Classification

Relationship to Other Aeruginopeptins

Aeruginopeptin 917S-C belongs to a family of structurally related compounds that includes Aeruginopeptin 917S-A and Aeruginopeptin 917S-B . These compounds share many structural similarities but differ in specific residues or modifications, resulting in different molecular weights and potentially varied biological activities.

Another related compound is Aeruginopeptin 95-A, which has a higher molecular weight of 1146.2 g/mol compared to Aeruginopeptin 917S-C's 1023.2 g/mol . Aeruginopeptin 95-A has also been reported in Microcystis aeruginosa and is described as a cyclodepsipeptide with structural features similar to but distinct from Aeruginopeptin 917S-C .

Position within Ahp-Cyclodepsipeptide Classification

Aeruginopeptin 917S-C falls within the broader classification of Ahp-containing cyclodepsipeptides, which includes other compound families such as cyanopeptolins, micropeptins, and lyngbyastatins . These compound classes share the distinctive Ahp structural feature and often exhibit similar biological activities, particularly protease inhibition.

The structural similarities between Aeruginopeptin 917S-C and other Ahp-cyclodepsipeptides suggest potential functional relationships in terms of their biological targets and mechanisms of action. Understanding these structural relationships provides a framework for predicting and interpreting the biological activities of Aeruginopeptin 917S-C based on those established for related compounds.

Biological Activities

Factor VIIa-Soluble Tissue Factor Inhibition

Aeruginopeptin 917S-C has been evaluated for inhibitory activity against the factor VIIa-soluble tissue factor complex (fVIIa-sTF) . Specifically, it was tested along with Aeruginopeptin 917S-A and Aeruginopeptin 917S-B at a concentration of 100 μg/mL in fVIIa-sTF inhibition assays . All three compounds contain the Ahp moiety, which may contribute to their potential inhibitory activities against this important coagulation factor complex.

The fVIIa-sTF complex plays a crucial role in the initiation of the extrinsic pathway of blood coagulation. Inhibitors of this complex could potentially have anticoagulant properties, making them of interest for therapeutic applications in cardiovascular medicine and the management of thrombotic disorders.

CompoundMolecular Weight (g/mol)SourceKey Structural FeaturesReported Activities
Aeruginopeptin 917S-C1023.2M. aeruginosa (Lake Suwa, Japan)19-membered cyclic depsipeptide with Ahp moietyTested in fVIIa-sTF inhibition assays
Aeruginopeptin 95-A1146.2M. aeruginosaCyclodepsipeptideNot specified in search results
Other Ahp-cyclodepsipeptidesVariousCyanobacteria including Microcystis speciesAhp moietyElastase, chymotrypsin, and thrombin inhibition

Ecological Significance

Co-occurrence with Microcystins

An important ecological aspect of Aeruginopeptin 917S-C is its co-production with microcystins in certain cyanobacterial blooms . Studies of bloom cells collected from Lake Suwa, Japan, revealed that specific strains of Microcystis aeruginosa produce both microcystins (which are known hepatotoxins) and aeruginopeptins, including Aeruginopeptin 917S-C .

This co-occurrence pattern provides insights into the ecological roles and potential adaptive significance of these compounds in cyanobacterial communities. The production of both toxic and non-toxic peptides by the same organisms suggests complex ecological functions that may include defense against grazers, allelopathy, or other competitive advantages in aquatic ecosystems.

Genetic Relationship in Production

Analysis of microcystins and aeruginopeptins in the collected bloom cells and their Microcystis composition suggested that the production of both compound classes is genetically closely related . This genetic relationship indicates that the biosynthetic pathways for these compounds may be linked or regulated by common genetic elements.

Understanding this genetic relationship is important for predicting the potential co-occurrence of these compounds in cyanobacterial blooms and for developing strategies to monitor and manage potentially harmful bloom events. It also provides a foundation for investigating the biosynthetic genes and enzymes involved in the production of aeruginopeptins, which could lead to biotechnological applications.

Research Implications and Future Directions

Biosynthetic Research Opportunities

The genetic relationship between microcystin and aeruginopeptin production in Microcystis aeruginosa opens opportunities for researching the biosynthetic pathways and regulatory mechanisms involved in the production of these compounds . Such research could lead to a better understanding of the enzymes involved and potentially enable heterologous expression or engineered biosynthesis of Aeruginopeptin 917S-C and related compounds.

Ecological Monitoring and Management

The co-occurrence of Aeruginopeptin 917S-C with microcystins in certain cyanobacterial blooms highlights the importance of comprehensive monitoring approaches that consider multiple classes of cyanobacterial metabolites . Understanding the factors that influence the production of aeruginopeptins alongside microcystins could contribute to improved management strategies for harmful algal blooms in freshwater ecosystems.

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